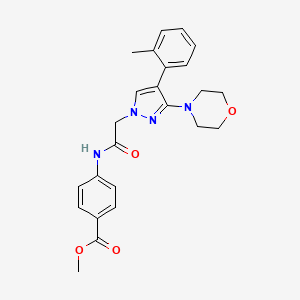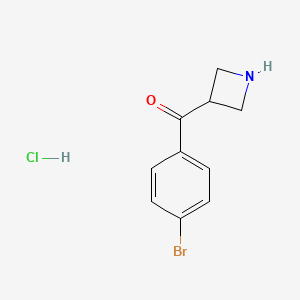
methyl 4-(2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate is a complex organic compound that features a morpholine ring, a pyrazole ring, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.
Acylation: The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and pyrazole rings.
Reduction: Reduction reactions can target the carbonyl groups in the benzoate ester.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles like alkyl halides are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, methyl 4-(2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 4-(2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes and receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate
- Methyl 4-(2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate
Uniqueness
Methyl 4-(2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Propiedades
IUPAC Name |
methyl 4-[[2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-17-5-3-4-6-20(17)21-15-28(26-23(21)27-11-13-32-14-12-27)16-22(29)25-19-9-7-18(8-10-19)24(30)31-2/h3-10,15H,11-14,16H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHMFVMXIIKDIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3'-Chloro-[1,1'-biphenyl]-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2399636.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2399637.png)


![7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399643.png)
![1-(Furan-2-yl)-2-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)ethanone oxalate](/img/structure/B2399645.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2399648.png)
![4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2399649.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2399650.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acrylamide](/img/structure/B2399652.png)
![2-[(2Z)-2-(2-phenylhydrazin-1-ylidene)-2-(3,4,5-trimethoxyphenyl)ethyl]-1H-1,3-benzodiazole](/img/structure/B2399653.png)

